molecular formula C16H12FN3O2 B10925177 N-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10925177
M. Wt: 297.28 g/mol
InChI Key: PKLOQMFVAFMRSU-UHFFFAOYSA-N
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Description

N~5~-Benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a carboxamide group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a nucleophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with an electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for N5-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide may involve large-scale synthesis using similar reaction steps as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N~5~-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N5-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

N~5~-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N~5~-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N~5~-benzyl-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide: This compound has a methylphenyl group instead of a fluorophenyl group, which may affect its reactivity and applications.

    N~5~-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxamide:

The uniqueness of N5-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

N-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H12FN3O2/c17-13-8-6-12(7-9-13)14-19-16(22-20-14)15(21)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)

InChI Key

PKLOQMFVAFMRSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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